

# Application Note: A Validated HPLC Method for Cefotiam Impurity Profiling

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## Compound of Interest

Compound Name: Cefotiam dihydrochloride hydrate

Cat. No.: B8070209

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## Introduction

Cefotiam is a second-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] The manufacturing process and storage of Cefotiam can lead to the formation of impurities, which may include isomers, degradation products, or intermediates.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in drug substances and products to ensure their safety, efficacy, and quality.[1][3] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for impurity profiling due to its high resolution, sensitivity, and accuracy.[3][4]

This application note provides a detailed protocol for a validated reverse-phase HPLC (RP-HPLC) method for the separation and quantification of Cefotiam and its related impurities. The method is designed to be stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.

## Experimental Protocols

### Materials and Reagents

- Cefotiam Hydrochloride Reference Standard (CRS)
- Known Cefotiam Impurity Standards (e.g.,  $\Delta 3(4)$  isomers)[1]

- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (Analytical Grade)
- Ortho-phosphoric Acid (Analytical Grade)
- Hydrochloric Acid (Analytical Grade)
- Sodium Hydroxide (Analytical Grade)
- Hydrogen Peroxide (30%, Analytical Grade)
- Ultrapure Water

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

Table 1: Optimized Chromatographic Conditions

Parameter	Condition
Column	Kromasil C18, 4.6 x 250 mm, 5 µm (or equivalent)[1]
Mobile Phase A	0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with ortho-phosphoric acid
Mobile Phase B	Acetonitrile
Gradient Program	0-10 min (12% B), 10-25 min (12-30% B), 25-30 min (30% B), 30-31 min (30-12% B), 31-40 min (12% B)
Flow Rate	1.0 mL/min[1]
Column Temperature	40°C[1]
Detection	UV at 254 nm[1]
Injection Volume	20 µL[1]
Run Time	40 minutes

## Preparation of Solutions

- **Standard Stock Solution (Cefotiam):** Accurately weigh and dissolve 25 mg of Cefotiam CRS in Mobile Phase A to obtain a solution of 1000 µg/mL.
- **Impurity Stock Solution:** Prepare stock solutions of known impurities in a similar manner.
- **Spiked Sample Solution (for Specificity & Accuracy):** Prepare a Cefotiam solution (e.g., 200 µg/mL) and spike it with known impurities at the desired concentration level (e.g., 0.15% of the API concentration).[1]
- **Test Sample Preparation:** Dissolve the Cefotiam drug substance or product in Mobile Phase A to achieve a final concentration of approximately 200 µg/mL.

## Forced Degradation Studies Protocol

To demonstrate the stability-indicating nature of the method, Cefotiam was subjected to forced degradation under the following conditions.[\[1\]](#)

- Acid Hydrolysis: Dissolve 20 mg of Cefotiam in 10 mL of 0.1 M HCl. Keep at 60°C for 2 hours, then cool and neutralize with 0.1 M NaOH. Dilute with Mobile Phase A to the target concentration.
- Base Hydrolysis: Dissolve 20 mg of Cefotiam in 10 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes, then cool and neutralize with 0.1 M HCl. Dilute with Mobile Phase A.
- Oxidative Degradation: Dissolve 20 mg of Cefotiam in 10 mL of 10% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>). Store at room temperature for 20 minutes.[\[1\]](#) Dilute with Mobile Phase A.
- Thermal Degradation: Expose the solid Cefotiam powder in an oven at 80°C for 12 hours.[\[1\]](#) Dissolve the powder in Mobile Phase A to the target concentration.
- Photolytic Degradation: Expose a Cefotiam solution (200 µg/mL) to UV light (254 nm) for 24 hours.

## Method Validation

The developed method was validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[\[5\]](#)[\[6\]](#)

## System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately. A standard solution is injected six times, and the parameters are calculated.

Table 2: System Suitability Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (T)	$T \leq 2.0$
Theoretical Plates (N)	$N > 2000$
% RSD of Peak Area	$\leq 2.0\%$
% RSD of Retention Time	$\leq 1.0\%$

## Specificity

Specificity was demonstrated by analyzing a placebo, Cefotiam standard, and spiked samples. The chromatograms from the forced degradation studies were also evaluated to ensure that the degradation product peaks were well-resolved from the main Cefotiam peak and from each other.

## Linearity

Linearity was assessed by preparing at least five concentrations of Cefotiam and its impurities ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.15%).

[7]

Table 3: Linearity and Range Data (Hypothetical)

Analyte	Range (µg/mL)	Correlation Coefficient (R <sup>2</sup> )
Cefotiam	0.1 - 10.0	$\geq 0.999$
Impurity 1	0.1 - 5.0	$\geq 0.998$

## Accuracy

Accuracy was determined by analyzing a sample of known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target). The percent recovery was calculated.

Table 4: Accuracy (Recovery) Data (Hypothetical)

Analyte	Spiked Level	Mean Recovery (%)	% RSD	Acceptance Criteria
Cefotiam	80%	99.5	0.8	98.0% - 102.0% [8]
100%	100.2	0.6		
120%	101.1	0.7		

## Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[5] For repeatability, six replicate samples were analyzed on the same day. For intermediate precision, the analysis was repeated on a different day by a different analyst.

Table 5: Precision Data (Hypothetical)

Precision Type	Analyte	% RSD	Acceptance Criteria
Repeatability	Cefotiam	0.7%	≤ 2.0%[8]
(Intra-day)	Impurity 1	1.5%	≤ 5.0%
Intermediate	Cefotiam	1.1%	≤ 3.0%[8]
(Inter-day)	Impurity 1	2.8%	≤ 10.0%

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, while the LOQ corresponds to an S/N ratio of 10:1.  
[8]

Table 6: LOD and LOQ Values (Hypothetical)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Cefotiam	0.03	0.10
Impurity 1	0.04	0.12

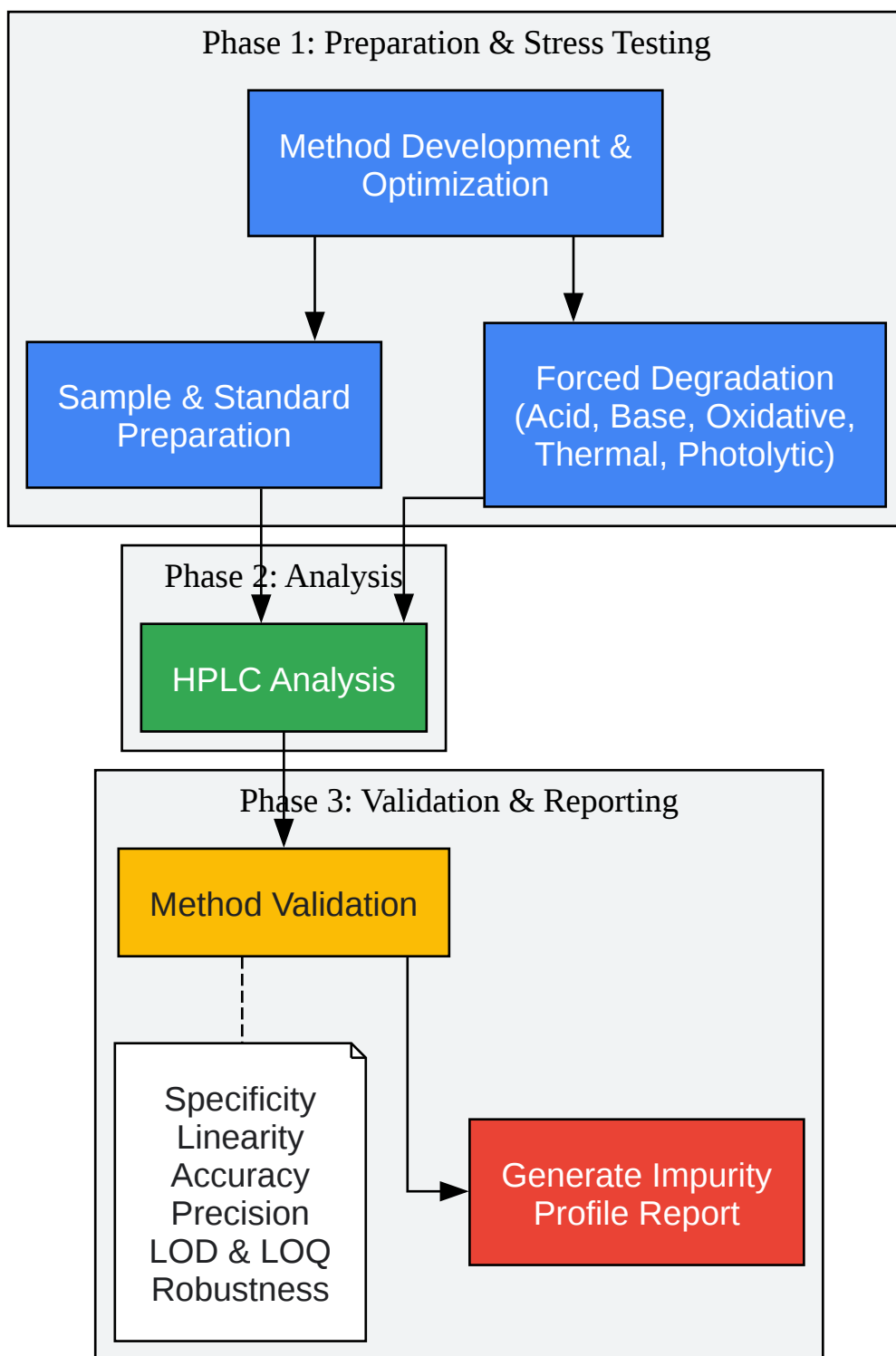
## Robustness

The robustness of the method was tested by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked under each varied condition.

Table 7: Robustness Study Parameters

Parameter	Variation
Flow Rate	± 0.1 mL/min
Column Temperature	± 2 °C
Mobile Phase pH	± 0.2 units
Mobile Phase Composition	± 2% Acetonitrile

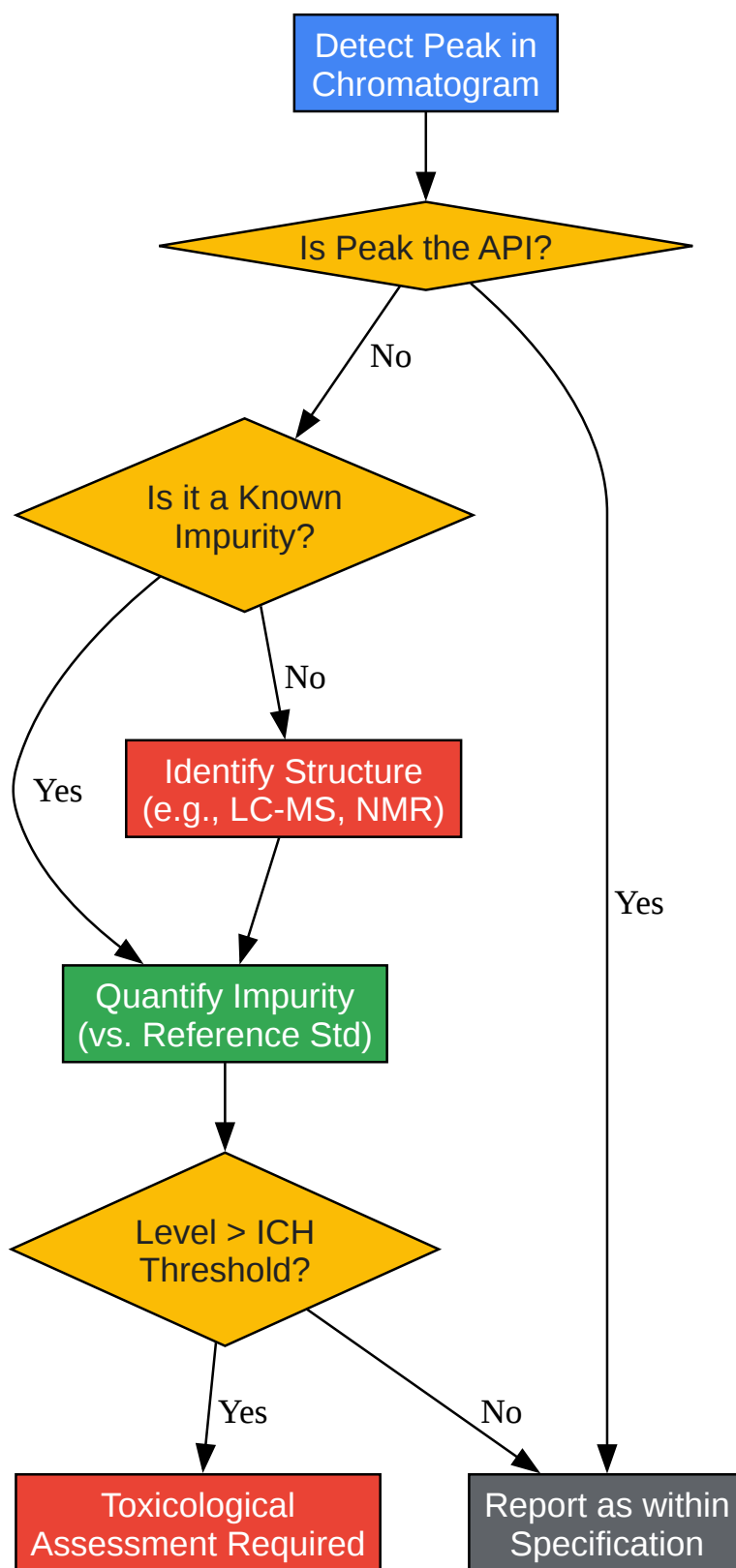
## Visualizations



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Caption: HPLC Method Development and Validation Workflow.





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Caption: Logical Workflow for Impurity Identification and Control.

## Conclusion

The described HPLC method is specific, linear, accurate, precise, and robust for the determination of Cefotiam and its process-related impurities and degradation products. The validation results demonstrate that the method is suitable for routine quality control analysis and stability studies of Cefotiam in both bulk drug substance and finished pharmaceutical products, ensuring compliance with regulatory requirements.

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